

A Head-to-Head Comparison of Neladalkib with Third-Generation ALK TKIs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neladalkib*

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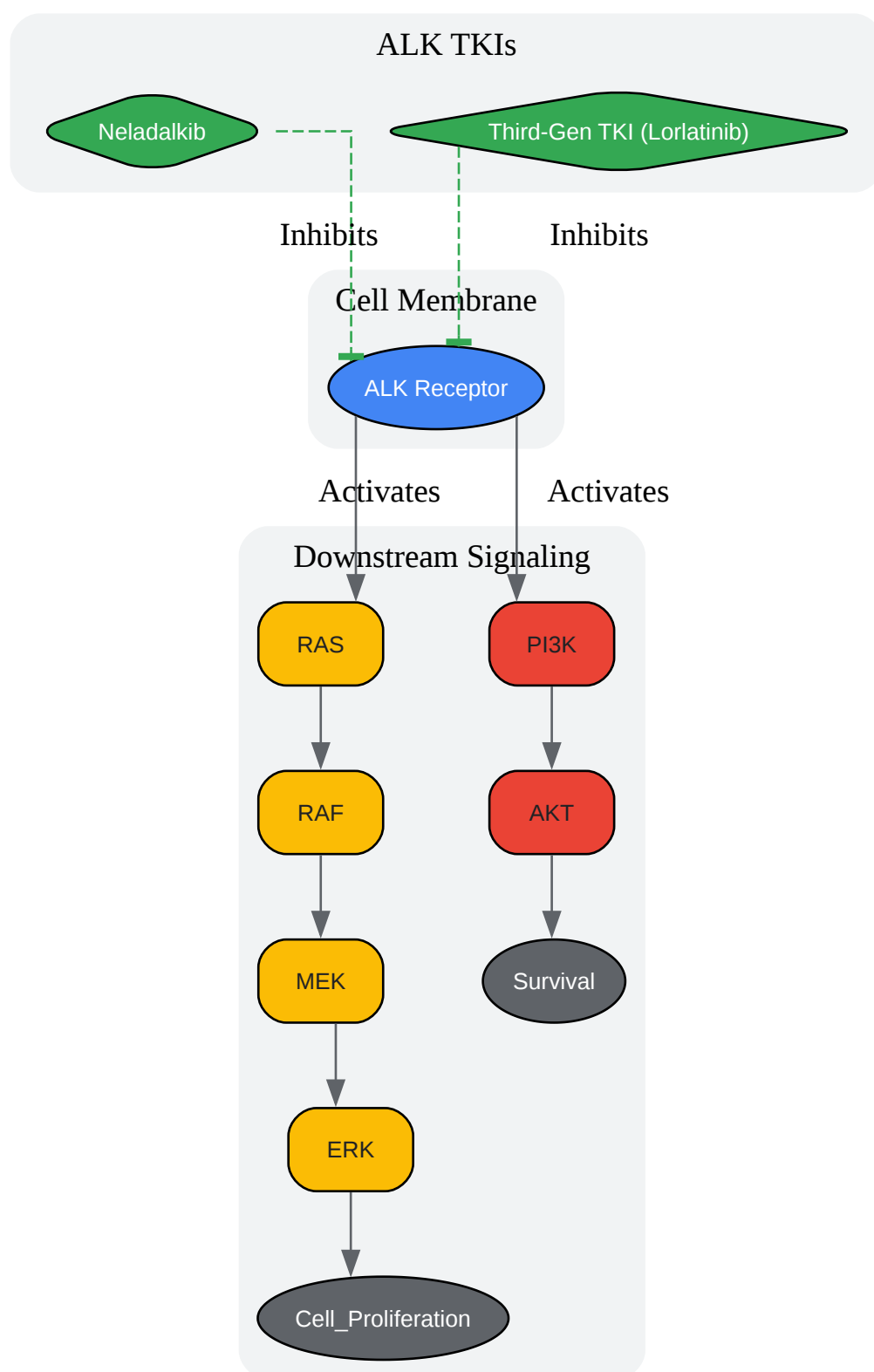
For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of potent and selective ALK tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have shown significant efficacy, the emergence of resistance mutations and the challenge of brain metastases have driven the development of next-generation inhibitors. This guide provides a head-to-head comparison of **Neladalkib** (NVL-655), a novel fourth-generation ALK TKI, with established third-generation ALK TKIs, primarily Lorlatinib. This comparison is based on available preclinical and clinical data, focusing on their activity against resistance mutations, central nervous system (CNS) penetration, and safety profiles.

Mechanism of Action and Signaling Pathway

Both **Neladalkib** and third-generation ALK TKIs function as ATP-competitive inhibitors of the ALK kinase domain.^[1] By binding to the ATP-binding pocket of the ALK protein, these inhibitors prevent its phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. **Neladalkib** is designed to be highly selective for ALK, sparing the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events.^{[2][3]}



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Diagram 1: ALK Signaling Pathway Inhibition.

Preclinical Activity: Head-to-Head Comparison

Preclinical studies are crucial for evaluating the potency and specificity of TKIs against wild-type ALK and various resistance mutations. The following tables summarize the available in vitro data for **Neladalkib** and Lorlatinib. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency (IC50, nM) Against Single ALK Mutations

ALK Mutation	Neladalkib (NVL-655) IC50 (nM)	Lorlatinib IC50 (nM)	Reference
Wild-Type ALK	2.8	-	[4]
G1202R	≥100-fold improved potency over approved TKIs	80	[4][5]
L1196M	11-79	-	[4]
C1156Y	0.9-6.8	-	[4]
I1171N	0.9-6.8	-	[4]
F1174L	0.9-6.8	-	[4]
G1269A	11-79	-	[4]

Data for Lorlatinib against a broader panel of single mutations was not readily available in the searched literature.

Table 2: In Vitro Potency (IC50, nM) Against Compound ALK Mutations

ALK Compound Mutation	Neladalkib (NVL-655) IC50 (nM)	Lorlatinib IC50 (nM)	Reference
G1202R/L1196M	Active	1116	[6][7]
G1202R/G1269A	Active	-	[6]
G1202R/L1198F	Active	-	[6]
C1156Y/L1198F	-	Resistant	[8]

Neladalkib is specifically designed to be active against compound mutations that confer resistance to third-generation TKIs.[6] Preclinical data demonstrates its activity against G1202R-based compound mutations.[6] In contrast, certain compound mutations, such as C1156Y/L1198F, have been shown to confer resistance to Lorlatinib.[8]

Central Nervous System (CNS) Penetration

Brain metastases are a significant clinical challenge in ALK-positive NSCLC. The ability of a TKI to penetrate the blood-brain barrier is a critical determinant of its efficacy against intracranial disease.

Table 3: CNS Penetration Data

Drug	Preclinical Evidence	Clinical Evidence	Reference
Neladalkib	Designed for CNS penetrance. In vivo models showed regression of intracranial tumors.	Preliminary data from ALKOVE-1 shows intracranial responses, including in patients with brain metastases.	[2][9]
Lorlatinib	High blood-brain barrier permeability in animal models.	Mean cerebrospinal fluid (CSF)/plasma (unbound) ratio of 0.75 in patients. Robust intracranial antitumor activity observed.	[10]

Both **Neladalkib** and Lorlatinib are designed for and have demonstrated significant CNS penetration and activity.[2][10]

Clinical Efficacy and Safety

Direct head-to-head clinical trial data for **Neladalkib** versus a third-generation ALK TKI is not yet available. The ongoing Phase 3 ALKAZAR study is comparing **Neladalkib** to the second-generation TKI Alectinib in the first-line setting.[11] The following tables summarize the available clinical data for **Neladalkib** (from the Phase 1/2 ALKOVE-1 study) and Lorlatinib (primarily from the Phase 3 CROWN study).

Table 4: Clinical Efficacy

Endpoint	Neladalkib (ALKOVE-1, TKI-pretreated solid tumors)	Lorlatinib (CROWN, 1st Line ALK+ NSCLC vs. Crizotinib)	Reference
Objective Response Rate (ORR)	44% (in all patients, n=34)	Not reached (vs. 9.3 months for crizotinib)	[1]
Progression-Free Survival (PFS)	80% of responders remained on treatment without progression at data cutoff	Not reached at 5-year follow-up	[1]
Intracranial ORR	Intracranial responses observed	-	

Note: The patient populations in these trials are different, with ALKOVE-1 including heavily pre-treated patients with various solid tumors, while CROWN focused on treatment-naïve NSCLC patients.

Table 5: Safety Profile (Common Treatment-Related Adverse Events)

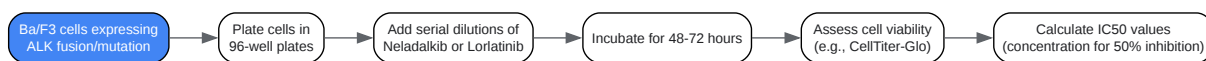
Adverse Event	Neladalkib (ALKOVE-1)	Lorlatinib (CROWN)	Reference
Neurological	Designed to avoid TRK-related neurotoxicity.	Cognitive effects, peripheral neuropathy	[2]
Hepatic	Alanine aminotransferase (ALT) increase, Aspartate aminotransferase (AST) increase	-	[11]
Gastrointestinal	Constipation, Nausea	-	[11]
Other	Dysgeusia	Hyperlipidemia	[2][11]

Neladalkib's design to spare TRK inhibition aims to minimize the neurological side effects that can be a concern with other ALK TKIs.[2] Lorlatinib is known to have a distinct side effect profile that includes cognitive and lipid-related adverse events.[2]

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are detailed descriptions of key experimental protocols.

In Vitro Cell Proliferation (IC50) Assay



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Diagram 2: In Vitro IC50 Assay Workflow.

The potency of ALK inhibitors is typically determined using Ba/F3 murine pro-B cells engineered to express specific ALK fusion proteins or mutations.[12] These cells become

dependent on ALK signaling for their proliferation and survival.[12]

- Cell Culture: Ba/F3 cells expressing the desired ALK variant are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates at a predetermined density.
- Compound Treatment: A serial dilution of the ALK inhibitor (**Neladalkib** or Lorlatinib) is added to the wells.
- Incubation: The plates are incubated for 48 to 72 hours to allow for the inhibitor to exert its effect.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The results are plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Patient-Derived Xenograft (PDX) Models



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Diagram 3: Patient-Derived Xenograft (PDX) Model Workflow.

PDX models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[13] These models are considered to more accurately reflect the heterogeneity and drug response of the original human tumor.[13]

- Tumor Implantation: Surgically resected or biopsied tumor tissue from an ALK-positive cancer patient is implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[14]

- Tumor Establishment and Expansion: The tumors are allowed to grow, and once they reach a certain size, they can be passaged into subsequent cohorts of mice for expansion.[\[14\]](#)
- Treatment Study: Once tumors are established, mice are randomized into different treatment groups (e.g., vehicle control, **Neladalkib**, Lorlatinib).
- Drug Administration: The drugs are administered to the mice according to a predetermined schedule and dosage.
- Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors are excised, and various analyses can be performed, including histology, immunohistochemistry, and molecular profiling, to assess the treatment effect.

Conclusion

Neladalkib represents a promising next-generation ALK inhibitor with a distinct preclinical profile characterized by its potent activity against a broad range of ALK mutations, including compound mutations that confer resistance to third-generation TKIs. Its high CNS penetrance and selective, TRK-sparing design are intended to address key unmet needs in the treatment of ALK-positive cancers.

While direct head-to-head clinical comparisons with third-generation TKIs like Lorlatinib are not yet available, the preliminary data from the ALKOVE-1 study are encouraging, demonstrating clinical activity in a heavily pre-treated patient population. Lorlatinib is a well-established and highly effective third-generation ALK TKI with proven efficacy in both treatment-naïve and previously treated patients, including those with brain metastases.

The ongoing and future clinical trials, particularly the ALKAZAR study, will be critical in defining the precise role of **Neladalkib** in the evolving treatment paradigm for ALK-positive malignancies. For researchers and drug development professionals, the distinct molecular profiles and mechanisms of resistance to these agents provide fertile ground for further investigation and the development of even more effective and durable therapeutic strategies.

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- To cite this document: BenchChem. [A Head-to-Head Comparison of Neladalkib with Third-Generation ALK TKIs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377415#head-to-head-comparison-of-neladalkib-with-third-generation-alk-tkis>]

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